molecular formula C8H9N3O2 B1375162 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile CAS No. 1339691-29-0

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

Cat. No. B1375162
CAS RN: 1339691-29-0
M. Wt: 179.18 g/mol
InChI Key: CTAVABAECRVNOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile is 1S/C8H9N3O2/c1-12-2-3-13-8-6-10-7 (4-9)5-11-8/h5-6H,2-3H2,1H3 . This indicates the presence of a pyrazine ring with methoxyethoxy and carbonitrile functional groups attached.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile include a molecular weight of 179.18 g/mol. It is a powder at room temperature .

Scientific Research Applications

Chemical Reactivity and Synthesis

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile and its derivatives exhibit interesting chemical reactivity. For example, 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile reacts with methanol to produce both addition and substitution products, dependent on factors like solvent polarity and base used (Tsuzuki & Tada, 1985). Similarly, the synthesis and structural characterization of derivatives like 5-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile have been explored using techniques such as XRD, FT-IR, and NMR (Demircioğlu et al., 2019).

Crystal Engineering and Microbiological Activity

The crystalline structure of pyrazine-2-amidoxime, a structural analogue of pyrazine-2-carbonitrile, has been studied. This compound forms not only dimers but also helical-like polymers, which have potential implications in crystal engineering and pharmaceutical applications due to their antimicrobial activity (Chylewska et al., 2016).

Hydrophobicity and Pharmaceutical Use

The hydrophobic properties of pyrazine derivatives, including pyrazine-2-carbonitriles, have been a subject of interest due to their potential in pharmaceutical applications. Studies have been conducted to derive new hydrophobicity constants, which are crucial for estimating the physicochemical properties of these biologically active compounds (Kučerová-Chlupáčová et al., 2008).

Electrophilic/Nucleophilic Nature

Research on pyrazine derivatives also includes exploring their electrophilic and nucleophilic nature. These studies are fundamental for understanding the molecular and chemical properties, which are critical in the design of new drugs and materials (Demircioğlu et al., 2019).

Electromagnetic and Structural Properties

The electromagnetic and structural properties of pyrazine derivatives are also investigated. This includes examining their dipole moment, polarizability, and potential in generating non-linear optical (NLO) effects, which have applications in materials science (Zhao et al., 2014).

properties

IUPAC Name

5-(2-methoxyethoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-2-3-13-8-6-10-7(4-9)5-11-8/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAVABAECRVNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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